

WAY-637940 chemical structure and properties

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Compound of Interest

Compound Name: WAY-637940

Cat. No.: B7809066

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WAY-637940: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known properties of the compound **WAY-637940**. Due to the limited publicly available information, this document focuses on the foundational chemical data. Further in-depth research is required to elucidate its full pharmacological profile and mechanism of action.

Chemical Identity and Properties

WAY-637940 is a synthetic organic compound with the chemical formula C₁₆H₁₇N₃O₄S.^[1] Its molecular weight is 347.39 g/mol .^[1] The compound is a solid, appearing as a white to off-white substance.^[1]

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₇ N ₃ O ₄ S	^[1]
Molecular Weight	347.39 g/mol	^[1]
CAS Number	795282-95-0	^[1]
Appearance	Solid, white to off-white	^[1]
SMILES	O=C(NCC(NC1=CC=C(S(=O) (N)=O)C=C1)=O)CC2=CC=CC =C2	^[1]

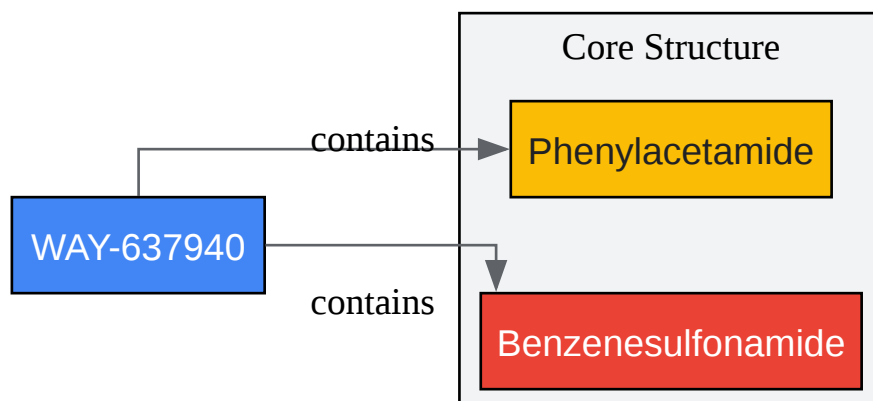
Solubility: **WAY-637940** is soluble in dimethyl sulfoxide (DMSO).[1]

Storage: For long-term storage, it is recommended to keep the compound at 4°C and protected from light.[1]

Chemical Structure

The precise stereochemistry of **WAY-637940** is not explicitly defined in the available public information. The provided SMILES string, O=C(NCC(NC1=CC=C(S(=O)(=O)C=C1)=O)CC2=CC=CC=C2), represents the connectivity of the atoms within the molecule.

Below is a logical relationship diagram illustrating the key chemical features of **WAY-637940** based on its chemical formula and name.



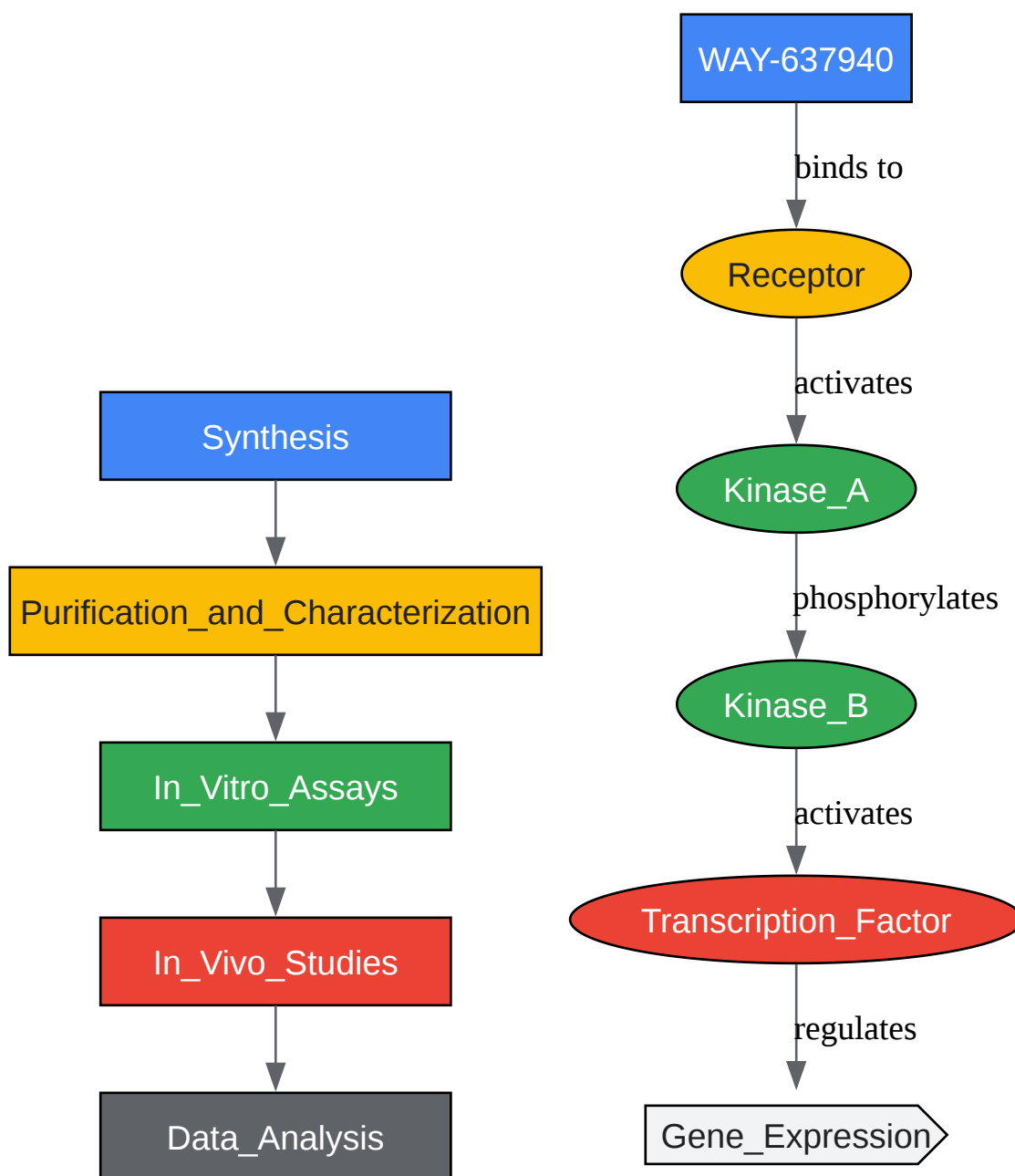
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Key functional groups present in **WAY-637940**.

Experimental Data and Protocols

Currently, there is a notable absence of publicly accessible, detailed experimental protocols for the synthesis of **WAY-637940**. Similarly, in-depth biological evaluation data, including its mechanism of action, pharmacological effects, and associated signaling pathways, have not been found in the public domain.

The following diagram represents a generalized workflow for the characterization of a novel chemical entity like **WAY-637940**, which would be necessary to populate the missing data.



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References

- 1. Design, synthesis and biological evaluation of a novel series of conjugates of N1-(phosphonoalkyl)-1,2,3-triazoles and N3-benzyl-6-bromoquinazoline-2,4-diones with anti-RSV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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